2-(Morpholin-4-YL)ethane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

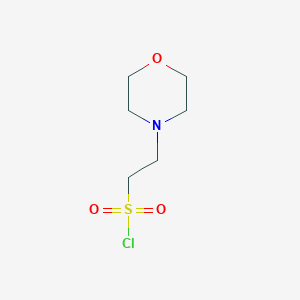

2-(Morpholin-4-YL)ethane-1-sulfonyl chloride is a versatile chemical compound known for its unique combination of functional groups. It contains a morpholine ring, which is a five-membered heterocyclic ring with a nitrogen atom, and a sulfonyl chloride group, which is a reactive electrophilic center. This compound is widely used in various scientific research applications due to its diverse reactivity and wide range of applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-YL)ethane-1-sulfonyl chloride typically involves the reaction of morpholine with ethane-1-sulfonyl chloride. The reaction is carried out under an inert atmosphere at low temperatures (2-8°C) to prevent any unwanted side reactions . The reaction conditions are carefully controlled to ensure high purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high yield. The compound is then purified and packaged for distribution .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Morpholin-4-YL)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is susceptible to attack by nucleophiles, leading to the formation of new sulfonamide derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles used in these reactions include amines (R-NH2), which react with the sulfonyl chloride group to form sulfonamides.

Hydrolysis: This reaction typically occurs in aqueous conditions, where water acts as the nucleophile.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution reactions with amines.

Sulfonic Acids: Formed from hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2-(Morpholin-4-YL)ethane-1-sulfonyl chloride serves as a reagent for introducing sulfonyl groups into various organic molecules. This functionality is crucial for creating sulfonamide derivatives, which have numerous applications in pharmaceuticals and agrochemicals.

Biology

This compound is utilized in the synthesis of biologically active molecules, including potential pharmaceutical agents. Its electrophilic nature allows it to react with nucleophiles such as amino acids in proteins, leading to modifications that can alter biological activity .

Medicine

The compound has shown promise in drug development due to its antibacterial properties. Studies indicate that sulfonamide derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, this compound demonstrated comparable antibacterial efficacy to established antibiotics like ciprofloxacin .

Antibacterial Activity

A study evaluated the antibacterial potency of this compound against various bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 31 ± 0.12 | 7.81 |

| Reference Drug (Ciprofloxacin) | E. coli | 32 ± 0.12 | 7.81 |

This table illustrates that the compound's antibacterial activity is comparable to established antibiotics, indicating its potential for further investigation in antimicrobial therapy .

Biochemical Properties

The biochemical properties of this compound highlight its role in modifying proteins through covalent bonding:

| Property | Description |

|---|---|

| Reactivity | Highly electrophilic due to the sulfonyl chloride group |

| Interaction | Can modify enzymes and proteins, influencing cellular functions |

| Hydrolysis Product | Forms sulfonic acid upon hydrolysis, which can participate in further reactions |

These properties underscore its utility in biochemical research and drug design .

Wirkmechanismus

The mechanism of action of 2-(Morpholin-4-YL)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical reactions to modify molecules and create new compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Morpholin-4-YL)ethane-1-sulfonyl fluoride: Similar in structure but contains a fluoride group instead of a chloride group.

2-(Morpholin-4-YL)ethane-1-sulfonyl bromide: Contains a bromide group instead of a chloride group.

Uniqueness

2-(Morpholin-4-YL)ethane-1-sulfonyl chloride is unique due to its combination of a morpholine ring and a sulfonyl chloride group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo nucleophilic substitution and hydrolysis reactions makes it a valuable reagent in various scientific research applications.

Biologische Aktivität

2-(Morpholin-4-YL)ethane-1-sulfonyl chloride is a chemical compound with significant potential in medicinal chemistry and organic synthesis. Characterized by its sulfonyl chloride functional group, this compound serves as a reactive electrophile, enabling various nucleophilic substitutions that are crucial for synthesizing biologically active derivatives. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C₈H₁₁ClN₂O₂S

- Molecular Weight : 213.68 g/mol

- CAS Number : 4432-31-9

The presence of the morpholine ring enhances its reactivity and interaction with biological targets, making it a valuable compound in drug design and development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial applications. Its sulfonyl chloride group is known for facilitating the formation of sulfonamide derivatives, which have been extensively studied for their antibacterial properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of compounds related to or derived from this compound. Notably:

- Minimum Inhibitory Concentration (MIC) values were assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives showed MIC values ranging from 20 to 70 µM against these bacteria, indicating moderate antibacterial activity when compared to standard antibiotics like ceftriaxone .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride | Pyridine ring instead of ethane | Enhanced activity due to heterocyclic nature |

| 4-Morpholinoethylsulfonamide | Sulfonamide instead of sulfonyl chloride | Increased solubility and potential pharmacological applications |

| Morpholine-based sulfonamides | Varying substituents on morpholine | Diverse biological activities depending on substituents |

This table highlights how variations in structure can lead to different biological profiles, emphasizing the importance of SAR studies in drug development.

Case Studies

- Antibacterial Evaluation : A study investigated the antibacterial properties of various sulfonamide derivatives synthesized from sulfonyl chlorides, including those derived from morpholine. The results demonstrated that certain derivatives exhibited potent activity against multi-drug resistant strains of S. aureus, with some showing lower MIC values than established antibiotics .

- Molecular Docking Studies : Research employing molecular docking techniques has shown that derivatives of this compound effectively bind to the active sites of bacterial enzymes such as DNA gyrase. This binding correlates with observed antimicrobial activity, suggesting a mechanism of action that warrants further investigation .

Synthesis Methods

The synthesis of this compound typically involves the reaction of morpholine with thionyl chloride under controlled conditions. This method allows for high yields and purity, making it suitable for further derivatization:

- Reagents : Morpholine, thionyl chloride.

- Conditions : Reaction conducted in N,N-dimethylformamide at elevated temperatures (75°C).

- Outcome : Formation of sulfonyl chloride with subsequent potential for nucleophilic attack by various amines or alcohols.

Eigenschaften

IUPAC Name |

2-morpholin-4-ylethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUFMPJNYPOJHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.